4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl-
Overview
Description
MK-0916 is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive cortisone into active cortisol in various tissues, including the liver and adipocytes. MK-0916 has been evaluated clinically as a potential therapy for type 2 diabetes, obesity, and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0916 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of MK-0916 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-pressure liquid chromatography for purification and quality control to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
MK-0916 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
MK-0916 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 11β-hydroxysteroid dehydrogenase type 1 and its effects on cortisol levels.
Biology: Investigated for its role in regulating metabolic processes and its potential therapeutic effects on metabolic syndrome.
Medicine: Evaluated in clinical trials for the treatment of type 2 diabetes, obesity, and hypertension.
Industry: Potential applications in the development of new therapeutic agents targeting metabolic diseases .
Mechanism of Action
MK-0916 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in tissues. The molecular targets include the active site of the enzyme, where MK-0916 binds and blocks its activity. This pathway is crucial in regulating glucose metabolism, lipid metabolism, and overall energy balance .
Comparison with Similar Compounds
Similar Compounds
MK-0736: Another inhibitor of 11β-hydroxysteroid dehydrogenase type 1, evaluated for similar therapeutic applications.
Carbenoxolone: A structural analog used in research for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1.
Hydrocortisone Cypionate: An FDA-approved drug with similar binding affinity to 11β-hydroxysteroid dehydrogenase type 1
Uniqueness
MK-0916 is unique in its potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 and its potential therapeutic applications in metabolic diseases. Its specificity and efficacy make it a promising candidate for further research and development .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-fluorocyclobutyl]-4,5-dicyclopropyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-13-5-3-12(4-6-13)18(9-14(20)10-18)17-22-21-16(11-1-2-11)23(17)15-7-8-15/h3-6,11,14-15H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYZYOKAXYFLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)C4(CC(C4)F)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633317-53-0 | |
Record name | MK-0916 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633317530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0916 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI2C3DERP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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